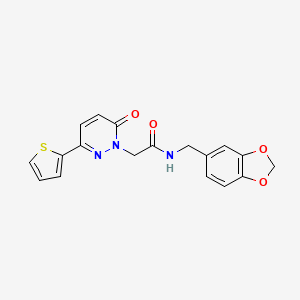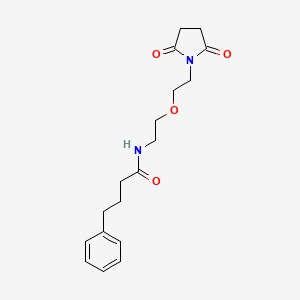
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenylbutanamide” is a compound that has been studied for its potential anticonvulsant properties . It is a hybrid pyrrolidine-2,5-dione derivative .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The exact details of the synthesis process are not provided in the available resources.Aplicaciones Científicas De Investigación
Regulatory Classification of Chemical Compounds : Butyryl fentanyl and beta-hydroxythiofentanyl, compounds related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenylbutanamide, have been placed into Schedule I of the Controlled Substances Act due to their potential hazards to public safety (Boockholdt, 2016).
Synthesis of Azetidinones and Fragmentation Studies : Research on the synthesis of novel azetidinones, which are closely related to the chemical structure of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenylbutanamide, has been conducted to understand their chemical behavior under various conditions (Selezneva et al., 2018).
Development of HIV-1 Inhibitors : The compound has been studied in the context of developing new families of HIV-1 non-nucleoside reverse transcriptase inhibitors, showcasing its potential in antiviral drug development (De Martino et al., 2005).
Investigation of σ Receptor Ligands : Studies have explored the effects of related compounds on cognitive dysfunction, providing insights into the neurological applications of these chemical compounds (Ogawa et al., 1994).
Exploration of Antiviral and Anticancer Properties : The research has been extended to the synthesis and evaluation of derivatives for their antiviral and anticancer activities, indicating the compound's potential in these therapeutic areas (Hartmann & Batzl, 1986).
Antibacterial Activity Studies : The compound and its derivatives have been evaluated for their antibacterial properties, particularly against gram-negative bacteria, showcasing its potential in addressing bacterial infections (Bera et al., 2017).
Investigation of Metabolic Pathways in Drug Development : The compound's metabolism has been studied in vivo, which is crucial for understanding its safety and mechanism of action in drug development (Wang et al., 2016).
Development of Anticonvulsant Agents : Research has been conducted to synthesize new hybrid anticonvulsant agents, indicating the compound's relevance in epilepsy treatment (Kamiński et al., 2016).
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(8-4-7-15-5-2-1-3-6-15)19-11-13-24-14-12-20-17(22)9-10-18(20)23/h1-3,5-6H,4,7-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICHMWUYJYMSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)
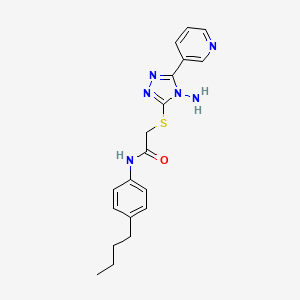
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)
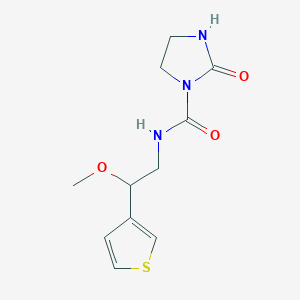
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)
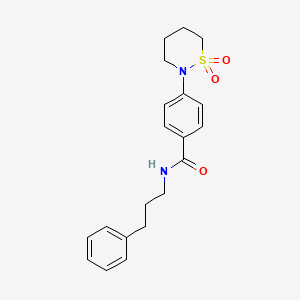
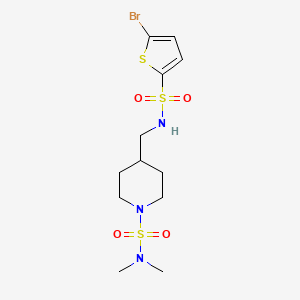
![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)
![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)
